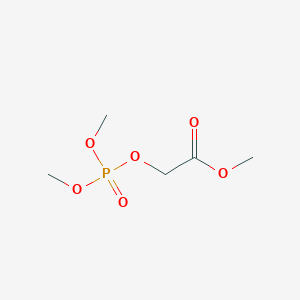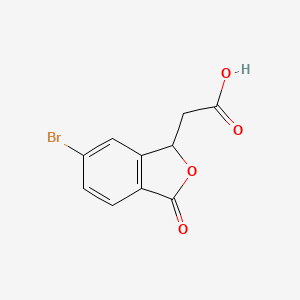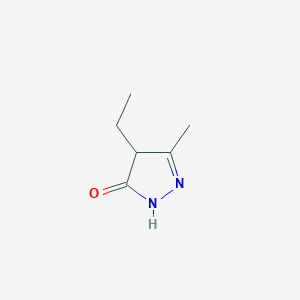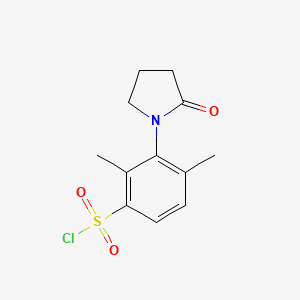
2,4,5-三氯苯硼酸
描述
2,4,5-Trichlorophenylboronic acid is a chemical compound with the CAS Number: 220210-55-9 and a molecular weight of 225.27 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichlorophenylboronic acid is represented by the linear formula C6H4BCl3O2 . The InChI code for this compound is 1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H .Physical and Chemical Properties Analysis
2,4,5-Trichlorophenylboronic acid is a solid substance under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
在环境应用中的吸附
2,4,5-三氯苯硼酸表现出显著的吸附性能,尤其是在环境应用中。例如,研究了其在聚邻甲苯胺Zr(IV)磷酸盐表面的吸附行为,揭示了其从水溶液中吸附2,4,5-三氯苯氧基乙酸的有效性。这使其可用于开发对农药敏感的膜电极 (Khan & Akhtar, 2011)。
生物降解研究
该化合物也一直是生物降解研究的主题。例如,对纤维微菌属菌株NPZ-121的研究表明其具有降解2,4,5-三氯苯氧基乙酸的能力,突出了某些细菌在转化这种底物中的潜在用途,这对于环境修复具有重要意义 (Korobov et al., 2018)。
环境安全的分析方法
已经评估了2,4,5-三氯苯硼酸在环境中的安全性,特别是对鸟类的影响。这些研究对于了解其使用对生态的影响以及确保在进行植被控制处理的地区野生动物的安全至关重要 (Kenaga, 1975)。
电化学降解
已经探索了过氧化物凝结在水性介质中对2,4,5-三氯苯氧基乙酸的电化学降解。这项研究提供了在水中降解这种酸的有效方法的见解,为环境清理工作做出了贡献 (Boye, Dieng, & Brillas, 2003)。
对细胞研究中凋亡的影响
在细胞研究中,研究了低浓度2,4,5-三氯苯氧基乙酸对PC 12细胞凋亡的影响。此类研究对于了解受这种化合物影响的细胞和分子机制至关重要 (Yamanoshita et al., 2001)。
遗传毒性效应
与2,4,5-三氯苯硼酸密切相关的2,4,5-T的遗传毒性效应已得到广泛研究。这些研究对于评估这些化学物质对遗传物质的潜在风险和影响至关重要 (Grant, 1979)
安全和危害
作用机制
Target of Action
2,4,5-Trichlorophenylboronic acid is an organoboron compound . It is commonly used as a boron reagent and ligand in organic synthesis . The primary targets of this compound are typically the reactants involved in the chemical reactions it catalyzes .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound, as a boron reagent, participates in transmetalation, a process where it transfers its organic group to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 2,4,5-Trichlorophenylboronic acid participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
Organoboron compounds like this are generally known for their stability and environmental benignity . These properties can potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.
Result of Action
The result of the action of 2,4,5-Trichlorophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2,4,5-Trichlorophenylboronic acid can be influenced by various environmental factors. For instance, the compound is relatively stable under normal conditions, but it may decompose under light or high temperature . Therefore, it is typically stored under inert gas (nitrogen or argon) at 2-8°C . Additionally, it should be handled with appropriate personal protective equipment to avoid exposure .
生化分析
Biochemical Properties
2,4,5-Trichlorophenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a boron reagent in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions involves the coordination of the boronic acid group with the active sites of enzymes, enhancing their catalytic activity.
Cellular Effects
The effects of 2,4,5-Trichlorophenylboronic acid on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and subsequent changes in cellular signaling. Additionally, 2,4,5-Trichlorophenylboronic acid may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, 2,4,5-Trichlorophenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups present in enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the context. For example, 2,4,5-Trichlorophenylboronic acid can inhibit proteases by binding to their active sites, preventing substrate cleavage. Conversely, it can activate certain enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trichlorophenylboronic acid can change over time due to its stability and degradation properties . This compound is relatively stable under inert conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that 2,4,5-Trichlorophenylboronic acid can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments. Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2,4,5-Trichlorophenylboronic acid vary with different dosages in animal models . At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At high doses, 2,4,5-Trichlorophenylboronic acid can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Researchers must carefully titrate the dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
2,4,5-Trichlorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . This compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in the cell, impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 2,4,5-Trichlorophenylboronic acid within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of 2,4,5-Trichlorophenylboronic acid can affect its concentration and activity in different tissues, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of 2,4,5-Trichlorophenylboronic acid is essential for its activity and function This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with relevant biomolecules and exert its effects
属性
IUPAC Name |
(2,4,5-trichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYMKDSHNWQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400594 | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220210-55-9 | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220210559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,5-trichlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO53G07YGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4,5-Trichlorophenylboronic acid a crucial component in the synthesis of the Nav1.8 sodium channel modulator PF-1247324?
A1: 2,4,5-Trichlorophenylboronic acid acts as a key building block in the synthesis of PF-1247324. The research article describes its role in a potassium fluoride-promoted Suzuki−Miyaura coupling reaction. This reaction couples 2,4,5-Trichlorophenylboronic acid with methyl 6-amino-5-bromopyridine-2-carboxylate in the presence of a palladium catalyst []. This coupling is essential for constructing the final structure of PF-1247324, where the 2,4,5-trichlorophenyl group is directly attached to the pyridine ring. The researchers optimized this step by adding water to the reaction mixture, leading to complete and reliable coupling at room temperature with a high yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)





![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)


![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)




